molecular formula C19H27FN4 B5977428 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine

Cat. No.: B5977428
M. Wt: 330.4 g/mol
InChI Key: YAXOECSHXUDZQV-UHFFFAOYSA-N
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Description

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the imidazole moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of Imidazole Moiety: This can be done through condensation reactions involving imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to these targets, while the fluorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[2-(3-chlorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine
  • 1-[1-[2-(3-bromophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine

Uniqueness

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4/c1-23(14-19-12-21-15-22-19)13-17-6-9-24(10-7-17)8-5-16-3-2-4-18(20)11-16/h2-4,11-12,15,17H,5-10,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXOECSHXUDZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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